![molecular formula C21H23NO6S B401683 [4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B401683.png)
[4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate is a synthetic organic compound. It is characterized by the presence of a benzoic acid core substituted with three methoxy groups and a phenyl ester linked to a morpholine-4-carbothioyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One possible route includes:
Esterification: Starting with 3,4,5-trimethoxybenzoic acid, the compound can be esterified with 4-(morpholine-4-carbothioyl)phenol using a dehydrating agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods might involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the ester or carbothioyl groups, potentially yielding alcohols or thiols.
Substitution: Nucleophilic substitution reactions might occur at the aromatic ring, especially if activated by the electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or thiols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of [4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Lacks the ester and morpholine-4-carbothioyl groups.
4-(Morpholine-4-carbothioyl)phenol: Lacks the trimethoxybenzoic acid moiety.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
[4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate is unique due to its combination of methoxy, ester, and morpholine-4-carbothioyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H23NO6S |
|---|---|
Poids moléculaire |
417.5g/mol |
Nom IUPAC |
[4-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C21H23NO6S/c1-24-17-12-15(13-18(25-2)19(17)26-3)21(23)28-16-6-4-14(5-7-16)20(29)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
CTRXKBFJIBXEHN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C(=S)N3CCOCC3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C(=S)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


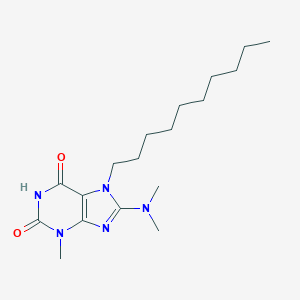
![2,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B401604.png)

![3-[2-(1,3-benzothiazol-2-yl)vinyl]-9-methyl-9H-carbazole](/img/structure/B401609.png)
![5-Phenyl-2-[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]-1,3-oxazole](/img/structure/B401610.png)
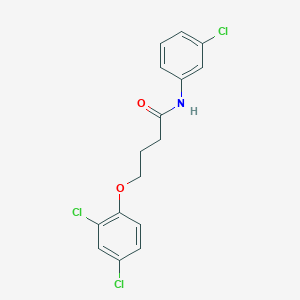
![N-{2-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B401612.png)
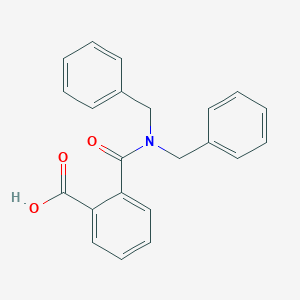
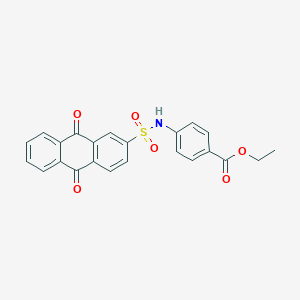
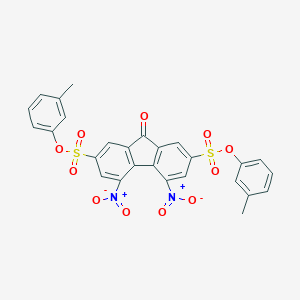
![Ethyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B401619.png)
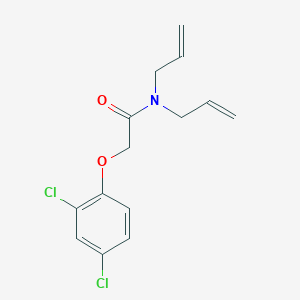
![10-methyl-2-phenylbenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione](/img/structure/B401622.png)
![Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B401624.png)
